1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a diazepane ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in their function . This interaction could potentially disrupt the normal functioning of the target, leading to a decrease in its activity .
Biochemical Pathways
It is plausible that the compound could affect pathways related to the function of its target, potentially leading to downstream effects that disrupt bacterial cell viability and virulence .
Pharmacokinetics
These properties would play a crucial role in determining the bioavailability of the compound .
Result of Action
It is hypothesized that the compound could potentially disrupt the normal functioning of its target, leading to a decrease in its activity .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the compound’s action .
Understanding the compound’s mechanism of action could potentially lead to the development of new therapeutic strategies for combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.
Formation of Diazepane Ring: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable diazepane precursor under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent quality and efficiency.
Purification Steps: Including crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different substituents on the pyridine ring, while coupling reactions produce biaryl compounds.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Analytical Chemistry: It is employed in nonaqueous capillary electrophoresis for the separation of related substances.
Comparison with Similar Compounds
Fluopicolide: A fungicide with a similar trifluoromethyl-pyridine structure.
Haloxyfop-P-methyl: A herbicide with a related pyridine moiety.
Uniqueness: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is unique due to its combination of a diazepane ring and a trifluoromethyl-pyridine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c12-9-6-8(11(13,14)15)7-17-10(9)18-4-1-2-16-3-5-18/h6-7,16H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKLERQDFWUWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352814 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231953-40-5 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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